Tiliroside

概要

説明

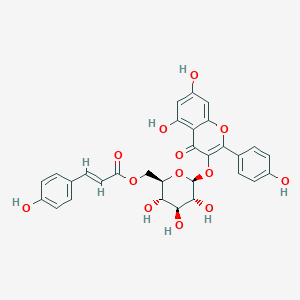

チリロシドは、イチゴ、ラズベリー、ローズヒップなど、さまざまな植物に見られる天然のフラボノイド配糖体です。 抗炎症、抗酸化、抗癌作用など、多様な生物活性で知られています 。 この化合物は、ケンフェロール骨格にグルコース分子とクマロイル基が結合したユニークな構造を特徴としています .

2. 製法

合成ルートと反応条件: チリロシドは、化学合成や天然資源からの抽出など、いくつかの方法で合成できます。一般的な方法の1つは、加速溶媒抽出 (ASE) を使用して、脱脂イチゴ種子から抽出することです。 ASE の最適条件には、65 °C の温度、水中の 63 % エタノール、および 4 回の抽出サイクルが含まれます 。 抽出されたポリフェノール画分は、その後、分取液体クロマトグラフィーを使用して精製されます .

工業生産方法: チリロシドの工業生産には、通常、植物材料からの大規模抽出が伴います。このプロセスには、植物材料の粉砕、脱脂、そしてエタノールなどの溶媒を使用した抽出が含まれます。 次に、抽出物を濃縮して精製し、高収率でチリロシドを得ます .

準備方法

Synthetic Routes and Reaction Conditions: Tiliroside can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from defatted strawberry seeds using accelerated solvent extraction (ASE). The optimal conditions for ASE include a temperature of 65°C, 63% ethanol in water, and four extraction cycles . The extracted polyphenolic fraction is then purified using preparative liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes grinding the plant material, defatting, and then using solvents like ethanol for extraction. The extract is then concentrated and purified to obtain this compound in high yield .

化学反応の分析

反応の種類: チリロシドは、酸化、還元、置換などのさまざまな化学反応を起こします。 α-アミラーゼや炭酸脱水酵素 XII などの酵素を阻害することが知られており、酵素阻害反応の可能性を示しています .

一般的な試薬と条件:

酸化: チリロシドは、過酸化水素などの試薬を使用して、穏やかな条件下で酸化できます。

還元: 還元反応は、メタノール中で水素化ホウ素ナトリウムを使用して行うことができます。

置換: 置換反応は、水溶液中の水酸化物イオンなどの求核剤を伴うことが多いです。

主要な生成物: これらの反応から生成される主要な生成物には、酸化誘導体、チリロシドの還元型、およびさまざまな官能基を持つ置換化合物が含まれます .

4. 科学研究への応用

チリロシドは、幅広い科学研究への応用があります。

科学的研究の応用

Anti-inflammatory Properties

Tiliroside exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Mechanism of Action : Research indicates that this compound can inhibit the activation of inflammatory pathways, including the NLRP3 inflammasome. This suggests its potential utility in managing diseases with NLRP3-mediated inflammation, such as metabolic disorders and neurodegenerative diseases .

- Case Study : In a study involving lipopolysaccharide-induced acute kidney injury (AKI) in mice, this compound administration reduced markers of inflammation and oxidative stress while promoting autophagy. This protective effect was linked to modulation of the renin-angiotensin system within the kidneys .

Renoprotective Effects

This compound has demonstrated protective effects against kidney damage induced by various stressors.

- Research Findings : In a controlled study, this compound significantly improved renal function in mice subjected to LPS-induced AKI. Key indicators such as plasma creatinine and blood urea nitrogen levels were notably reduced, alongside histological improvements in kidney structure .

- Mechanistic Insights : The flavonoid’s action appears to involve the restoration of the ACE2/Angiotensin-(1–7) axis balance, which is crucial for mitigating renal injury during inflammatory responses .

Antidiabetic Effects

This compound has been shown to enhance glucose metabolism, suggesting its potential as an anti-diabetic agent.

- In Vitro Studies : this compound improved glucose consumption in insulin-resistant HepG2 cells, indicating its role in enhancing insulin sensitivity. This property could be beneficial for managing type 2 diabetes mellitus .

- Clinical Implications : Given the increasing prevalence of diabetes globally, this compound's ability to modulate glucose metabolism presents a promising avenue for therapeutic development.

Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of cancer progression.

- Liver Cancer Research : this compound has been reported to suppress liver cancer development by acting as a novel inhibitor of carbonic anhydrase XII (CAXII). This action affects apoptotic pathways critical in cancer cell survival .

- Future Directions : The findings warrant further investigation into this compound’s role in cancer therapy, particularly concerning its mechanism of action against various types of tumors.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against certain pathogens.

- Synergistic Effects : Studies have suggested that this compound may enhance the efficacy of conventional antibiotics against resistant strains of bacteria like Staphylococcus aureus. Its ability to act as a PBP2a or PBP4 inhibitor positions it as a valuable adjunct in antimicrobial therapy .

- Research Context : The exploration of this compound's antimicrobial properties is particularly relevant given the rising threat of antibiotic resistance.

Summary Table of Applications

作用機序

チリロシドは、複数の分子標的と経路を通じて効果を発揮します。

類似化合物との比較

チリロシドは、その特定の構造と生物活性のために、フラボノイド配糖体の中でユニークです。類似の化合物には、以下が含まれます。

ケンフェロール: 同じアグリコン構造を共有していますが、グルコースとクマロイル基がありません。

ケルセチン: 抗酸化特性が似ていますが、グリコシド結合が異なる別のフラボノイドです。

ルチン: ケルセチンの配糖体で、抗酸化と抗炎症作用が似ていますが、糖の構造が異なります。

チリロシドのケンフェロール骨格、グルコース、クマロイル基のユニークな組み合わせは、その独特の生物活性と治療の可能性に貢献しています .

生物活性

Tiliroside, a flavonoid glycoside found in various medicinal plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology, infectious disease management, and metabolic disorders. This article synthesizes recent research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Sources

This compound is primarily derived from plants such as S. angustifolia and Alcea biennis. Its chemical structure consists of a flavonoid backbone with a glycosyl moiety, which contributes to its bioactivity. The compound has been isolated and characterized using techniques like HPLC and NMR spectroscopy, confirming its purity and identity .

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against liver cancer.

- Mechanism of Action : this compound has been shown to inhibit Carbonic Anhydrase XII (CAXII), which is implicated in tumor progression. A study demonstrated that this compound reduced cell proliferation in liver cancer cell lines (Hep3B and SNU-449) with significant inhibition rates observed at concentrations of 20 µM to 40 µM over 96 hours .

- IC50 Values : The IC50 values for various liver cancer cell lines were reported as follows:

Antiprotozoal Activity

This compound exhibits significant antiprotozoal properties, particularly against Entamoeba histolytica and Giardia lamblia.

- In Vitro Efficacy : The compound demonstrated IC50 values of 17.5 µg/mL for E. histolytica and 17.4 µg/mL for G. lamblia, indicating strong inhibitory effects .

- Molecular Docking Studies : These studies revealed high binding affinities to key enzymes involved in protozoal metabolism, suggesting that this compound may disrupt protozoal energy production pathways .

Antidiabetic Properties

This compound has been investigated for its potential role in managing diabetes.

- Glucose Consumption Enhancement : In insulin-resistant HepG2 cell models, this compound derivatives significantly enhanced glucose uptake compared to controls treated with metformin. Notably, certain derivatives activated AMP-activated protein kinase (AMPK), a critical regulator of glucose metabolism .

- Quantitative Analysis : A study reported an IC50 value of 86.203 ± 6.323 µg/mL for this compound's anti-diabetic effects, demonstrating its potential as a therapeutic agent in diabetes management .

Additional Biological Activities

This compound also exhibits other notable biological activities:

- Antioxidant Activity : this compound has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Summary of Findings

The following table summarizes the biological activities and associated IC50 values of this compound:

Case Studies and Future Directions

The promising results from various studies suggest that this compound could be developed into novel therapeutic agents for cancer treatment, infectious diseases, and metabolic disorders. Further clinical trials are necessary to validate these findings and explore the full potential of this compound in medical applications.

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-VWMSDXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021936 | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20316-62-5 | |

| Record name | Tiliroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILIROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。